molecular formula C15H11F3O3 B8193840 3'-Methyl-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid

3'-Methyl-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B8193840
M. Wt: 296.24 g/mol
InChI Key: LQYXTPJVQYSSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethoxy group, a methyl group, and a carboxylic acid group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require careful control of temperature and concentration to avoid side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

3’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions that influence the compound’s overall biological activity .

Properties

IUPAC Name

3-(3-methylphenyl)-5-(trifluoromethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-9-3-2-4-10(5-9)11-6-12(14(19)20)8-13(7-11)21-15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYXTPJVQYSSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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